molecular formula C9H8BrNO B8441616 6-Bromo-2,4-dimethyl-benzooxazole

6-Bromo-2,4-dimethyl-benzooxazole

Cat. No. B8441616
M. Wt: 226.07 g/mol
InChI Key: NOPPHJCLGMUNCD-UHFFFAOYSA-N
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Patent
US09006450B2

Procedure details

0.50 g (2.31 mmol) 4-Bromo-2-methoxy-6-methyl-phenylamine in 5 mL dichloromethane is cooled with ice/ethanol and 0.24 mL (2.49 mmol) boron tribromide in 5 mL dichloromethane is added slowly. Stirring is continued for 30 under cooling and 2 h at rt. The mixture is poured onto ice, allowed to stand for 30 min and the aq. layer is extracted with dichloromethane. The aq. phase is treated with NaHCO3 until the mixture shows basic pH, followed by extraction with dichloromethane. The combined organic phases are dried and concentrated to yield the desired product which is used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[C:4]([O:10][CH3:11])[CH:3]=1.B(Br)(Br)Br.Cl[CH2:17]Cl>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]2[N:9]=[C:11]([CH3:17])[O:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)N)OC
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.24 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
ADDITION
Type
ADDITION
Details
The mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted with dichloromethane
ADDITION
Type
ADDITION
Details
The aq. phase is treated with NaHCO3 until the mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(N=C(O2)C)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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